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Cyanamide, (trimethylphosphoranylidene)-

Cat. No.: B14474915
CAS No.: 66055-10-5
M. Wt: 116.10 g/mol
InChI Key: YPWQJNHQDINLKP-UHFFFAOYSA-N
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Description

Cyanamide, (trimethylphosphoranylidene)- (CAS 66055-10-5) is a specialized organophosphorus compound of significant interest in research chemistry. Its molecular structure, which integrates a phosphoranylidene moiety with a cyanamide group (N≡C–NH₂), makes it a valuable precursor and building block in synthetic organic and inorganic chemistry . The cyanamide functional group is known for its versatile reactivity, participating in a wide range of transformations including nucleophilic additions, condensations, and cyclization reactions to form nitrogen-containing heterocycles . The (trimethylphosphoranylidene) substituent further modifies its electronic properties and coordination behavior, expanding its utility in the synthesis of novel ligands and metal complexes. This compound is strictly for research use only (RUO) and is intended for use by qualified laboratory professionals. It is not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9N2P B14474915 Cyanamide, (trimethylphosphoranylidene)- CAS No. 66055-10-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66055-10-5

Molecular Formula

C4H9N2P

Molecular Weight

116.10 g/mol

IUPAC Name

(trimethyl-λ5-phosphanylidene)cyanamide

InChI

InChI=1S/C4H9N2P/c1-7(2,3)6-4-5/h1-3H3

InChI Key

YPWQJNHQDINLKP-UHFFFAOYSA-N

Canonical SMILES

CP(=NC#N)(C)C

Origin of Product

United States

Synthetic Methodologies for Cyanamide, Trimethylphosphoranylidene

Precursor Synthesis and Derivatization Strategies

The successful synthesis of Cyanamide (B42294), (trimethylphosphoranylidene)- fundamentally relies on the availability and purity of its two key precursors: trimethylphosphine (B1194731) (PMe₃) and cyanogen (B1215507) azide (B81097) (N₃CN).

Trimethylphosphine (PMe₃): This reagent is a common, albeit hazardous, organophosphorus compound. It is a pyrophoric and toxic liquid with a characteristic unpleasant odor. wikipedia.org While commercially available, it can be prepared in the laboratory via the reaction of a phosphite (B83602) ester, such as triphenyl phosphite, with an organometallic reagent like methylmagnesium chloride. wikipedia.org General synthetic routes for phosphines also include the reaction of halophosphines with organometallic compounds. beilstein-journals.orgnih.gov Due to its reactivity with oxygen, it must be handled under an inert atmosphere.

Cyanogen Azide (N₃CN): This precursor is a highly reactive and potentially explosive compound, characteristic of low-molecular-weight organic azides. Its synthesis typically involves the reaction of a cyanogen halide, such as cyanogen bromide (BrCN), with an azide salt (e.g., sodium azide) in a suitable solvent. The use of cyanogen bromide is a well-established method in cyanamide chemistry, though its high toxicity necessitates stringent safety precautions. cardiff.ac.uk

The properties of these primary precursors are summarized in the table below.

PrecursorFormulaMolar Mass ( g/mol )Physical StateKey Hazards
TrimethylphosphineP(CH₃)₃76.08Colorless liquidPyrophoric, Toxic
Cyanogen AzideN₃CN68.04N/A (unstable)Explosive, Toxic

Direct Synthesis Protocols of the Phosphoranylidene Moiety

The formation of the P=N double bond in Cyanamide, (trimethylphosphoranylidene)- is achieved through the Staudinger reaction. This well-established reaction provides a direct and efficient route for the synthesis of iminophosphoranes (also known as phosphine (B1218219) imines).

The reaction proceeds via the stoichiometric combination of trimethylphosphine and cyanogen azide. wikipedia.org

(CH₃)₃P + N₃CN → (CH₃)₃P=N-CN + N₂

The mechanism involves the nucleophilic attack of the phosphorus atom of trimethylphosphine on the terminal nitrogen atom of cyanogen azide. This initial step forms a linear phosphazide (B1677712) intermediate. This intermediate is unstable and spontaneously undergoes a four-membered ring cyclization, followed by an irreversible retro-[2+2] cycloaddition to eliminate dinitrogen gas (N₂), a thermodynamically favorable process that drives the reaction to completion. nih.govorganic-chemistry.org The resulting product is the stable iminophosphorane, Cyanamide, (trimethylphosphoranylidene)-. wikipedia.org

Optimization of Reaction Parameters and Conditions

Optimizing the Staudinger reaction for the synthesis of Cyanamide, (trimethylphosphoranylidene)- involves controlling several key parameters to maximize yield and minimize side reactions, primarily the oxidation of the phosphine precursor.

ParameterOptimized ConditionRationale
Atmosphere Inert (Argon or Nitrogen)Trimethylphosphine is readily oxidized by atmospheric oxygen to form trimethylphosphine oxide. An inert atmosphere is crucial to prevent this side reaction and maximize the yield of the desired product. nih.gov
Solvent Anhydrous, non-protic solvents (e.g., THF, Dichloromethane, Toluene)The reaction requires a solvent that can solubilize both the phosphine and the azide without reacting with them. Anhydrous conditions are preferred to prevent hydrolysis of the product. researchgate.netorgsyn.org
Temperature Room Temperature (or below)The Staudinger reaction is typically exothermic and proceeds rapidly at room temperature. nih.gov Lower temperatures may be used to control the reaction rate, especially during initial mixing, given the high reactivity of the precursors.
Stoichiometry Equimolar (1:1 ratio)A 1:1 molar ratio of trimethylphosphine to cyanogen azide is used for the reaction. nih.gov
Exclusion of Light Reaction performed in the darkStudies on related Staudinger polymerizations have shown that light can promote the photooxidation of phosphines, leading to the formation of phosphine oxide as a byproduct. nih.gov

Scalability Considerations for Synthetic Routes

While the Staudinger reaction is efficient, scaling up the synthesis of Cyanamide, (trimethylphosphoranylidene)- presents significant challenges primarily related to safety and reagent handling.

Reagent Hazards: The primary barrier to large-scale synthesis is the hazardous nature of the precursors. Trimethylphosphine is pyrophoric and requires specialized handling procedures to prevent ignition upon contact with air. wikipedia.org Cyanogen azide is expected to be a high-energy material with a risk of explosive decomposition, making its production and use on a large scale extremely dangerous.

Reaction Control: Although the reaction is often fast at room temperature, the exothermic release of nitrogen gas must be managed in a large-scale reactor to ensure adequate pressure relief and temperature control.

Isolation and Purification Techniques

The isolation and purification of Cyanamide, (trimethylphosphoranylidene)- from the reaction mixture aims to remove the solvent, any unreacted starting materials, and, most importantly, the trimethylphosphine oxide byproduct.

Solvent Removal: After the reaction is complete, the solvent is typically removed under reduced pressure using a rotary evaporator. google.com

Initial Product Isolation: The crude product can often be isolated by precipitation. This is achieved by adding a non-solvent, such as hexanes or diethyl ether, to the concentrated reaction mixture, which causes the desired product to precipitate while the more soluble impurities remain in solution. The solid product is then collected by vacuum filtration. orgsyn.orgorgsyn.org

Purification: For higher purity, column chromatography is the most effective method. The crude product is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. A gradient of solvents (e.g., from non-polar to more polar, such as a hexane/ethyl acetate (B1210297) mixture) is used to elute the components. The desired Cyanamide, (trimethylphosphoranylidene)-, being less polar than trimethylphosphine oxide, will typically elute first. orgsyn.org

Final Drying: The purified product is dried under high vacuum to remove any residual solvents, yielding the final, pure compound. orgsyn.org

Advanced Spectroscopic and Structural Characterization of Cyanamide, Trimethylphosphoranylidene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.

High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of "Cyanamide, (trimethylphosphoranylidene)-". By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment and connectivity of atoms within the molecule.

The ¹H and ¹³C NMR spectra of "Cyanamide, (trimethylphosphoranylidene)-" are predicted to exhibit characteristic signals corresponding to the trimethylphosphoranylidene and cyanamide (B42294) moieties.

In the ¹H NMR spectrum, a distinct doublet is anticipated for the nine equivalent protons of the three methyl groups attached to the phosphorus atom. This splitting arises from the coupling with the phosphorus-31 nucleus (²J(P,H)). The chemical shift of this signal is expected to be in the range of 1.5-2.0 ppm, a region typical for methyl groups bonded to a positively charged phosphorus atom in a phosphonium-like structure.

The ¹³C NMR spectrum would likely show two primary signals. The methyl carbons are expected to produce a doublet in the range of 15-25 ppm, with the splitting resulting from one-bond coupling to the phosphorus-31 nucleus (¹J(P,C)). The cyanamide carbon (N-C≡N) is anticipated to appear as a doublet in the downfield region, likely between 110-120 ppm, due to coupling with the phosphorus atom (²J(P,C)). The exact chemical shift would be influenced by the electron-withdrawing nature of the cyano group and the electronic effects of the trimethylphosphoranylidene group.

Predicted NMR Spectroscopic Data for Cyanamide, (trimethylphosphoranylidene)-
NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H1.5 - 2.0Doublet²J(P,H) ≈ 10-15P-(CH₃)₃
¹³C15 - 25Doublet¹J(P,C) ≈ 50-60P-(CH₃)₃
¹³C110 - 120Doublet²J(P,C) ≈ 5-10N-C≡N

Phosphorus-31 NMR spectroscopy is a particularly powerful tool for characterizing organophosphorus compounds. For "Cyanamide, (trimethylphosphoranylidene)-", a single resonance is expected in the ³¹P NMR spectrum. The chemical shift of this signal provides critical information about the electronic environment of the phosphorus atom. Based on related phosphine (B1218219) imine structures, the ³¹P chemical shift is predicted to be in the range of +20 to +40 ppm. This downfield shift is characteristic of a tetracoordinate phosphorus atom with significant double bond character in the P=N bond.

To unequivocally confirm the assignments made from one-dimensional NMR spectra, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): While not particularly informative for this simple molecule with isolated spin systems, a COSY experiment would confirm the absence of proton-proton couplings beyond the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlation between the protons of the methyl groups and their corresponding carbon atoms. A cross-peak would be observed connecting the ¹H signal at ~1.5-2.0 ppm to the ¹³C signal at ~15-25 ppm.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis.

High-resolution mass spectrometry is essential for confirming the elemental composition and elucidating the fragmentation pathways of "Cyanamide, (trimethylphosphoranylidene)-". The exact mass of the molecular ion ([M]⁺) would be measured and compared to the calculated mass for the molecular formula C₄H₉N₂P, providing unambiguous confirmation of its composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to exhibit characteristic fragmentation patterns. A prominent peak corresponding to the molecular ion would be observed. Key fragmentation pathways would likely involve the loss of a methyl group ([M-CH₃]⁺) and cleavage of the P-N bond, leading to fragments such as [(CH₃)₃P]⁺ and [NCN]⁻ or related ions. The analysis of these fragment ions provides valuable structural information that complements the NMR data.

Predicted High-Resolution Mass Spectrometry Data
IonPredicted m/zAssignment
[M]⁺132.0503Molecular Ion
[M-CH₃]⁺117.0268Loss of a methyl group
[(CH₃)₃P]⁺76.0567Trimethylphosphonium cation

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding within the molecule.

The FTIR and Raman spectra of "Cyanamide, (trimethylphosphoranylidene)-" are expected to be dominated by several key vibrational modes. The most characteristic vibration would be the asymmetric stretching of the cyanamide group (-N=C=N- or -N-C≡N). This is anticipated to appear as a strong, sharp band in the region of 2150-2250 cm⁻¹ in the IR spectrum. The P=N stretching vibration is expected in the range of 1200-1350 cm⁻¹. The symmetric and asymmetric stretching and bending vibrations of the methyl groups would be observed in their characteristic regions (C-H stretching: 2800-3000 cm⁻¹, C-H bending: 1350-1470 cm⁻¹). The P-C stretching vibrations are also expected to be present in the fingerprint region.

Predicted Vibrational Spectroscopy Data
Frequency Range (cm⁻¹)AssignmentTechnique
2150 - 2250ν(C≡N) or νₐₛ(NCN)FTIR, Raman
1200 - 1350ν(P=N)FTIR, Raman
2800 - 3000ν(C-H) of CH₃FTIR, Raman
1350 - 1470δ(C-H) of CH₃FTIR
650 - 800ν(P-C)FTIR, Raman

X-ray Diffraction Analysis for Solid-State Molecular Architecture.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Should suitable crystals of "Cyanamide, (trimethylphosphoranylidene)-" be obtained, this technique would provide accurate bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the geometry around the phosphorus and nitrogen atoms. The P=N-C bond angle would be of particular interest, providing insight into the hybridization and electronic structure of the nitrogen atom. The geometry of the cyanamide group (linear or bent) would also be determined. Furthermore, the analysis of intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, would elucidate the packing of the molecules in the crystal lattice. Based on analogous structures, a nearly linear P-N-C arrangement and a trigonal planar geometry around the phosphorus atom (when viewed as a phosphonium (B103445) center) are anticipated.

Electronic Spectroscopy (UV-Vis) for Chromophoric Characterization

A comprehensive review of available scientific literature and spectroscopic databases did not yield specific experimental data regarding the electronic spectroscopy of Cyanamide, (trimethylphosphoranylidene)-. Consequently, detailed research findings on its UV-Vis absorption maxima (λmax), molar absorptivity (ε), and the specific electronic transitions responsible for its chromophoric properties are not available at this time.

The characterization of a molecule by UV-Vis spectroscopy focuses on the electronic transitions within chromophores, which are the parts of a molecule that absorb light. For Cyanamide, (trimethylphosphoranylidene)-, the expected chromophores would involve the cyano (C≡N) group and the phosphoranylidene (>P=C) moiety. The interaction between the phosphorus ylide and the cyanamide group would likely result in electronic transitions that could be characterized by their absorption wavelength and intensity.

Typically, the UV-Vis spectrum would reveal π→π* and possibly n→π* transitions. The conjugation between the P=C double bond and the C≡N triple bond would be expected to influence the energy of these transitions and, therefore, the wavelength of maximum absorption. The solvent used for analysis can also play a significant role in the position and intensity of absorption bands. However, without experimental data, any discussion of specific absorption bands remains theoretical.

Further empirical investigation is required to determine the UV-Vis spectroscopic profile of Cyanamide, (trimethylphosphoranylidene)-. Such research would provide valuable insight into the electronic structure of the molecule.

Table 1: Electronic Spectroscopy Data for Cyanamide, (trimethylphosphoranylidene)-

Wavelength (λmax) Molar Absorptivity (ε) Solvent Assigned Transition

Mechanistic Studies on the Reactivity of Cyanamide, Trimethylphosphoranylidene

Reactivity with Diverse Electrophilic Reagents

The reactivity of Cyanamide (B42294), (trimethylphosphoranylidene)- with electrophiles is characteristic of phosphonium (B103445) ylides, which are well-known for their utility in carbon-carbon bond formation, most notably in the Wittig reaction. libretexts.org The nucleophilic carbon of the ylide readily attacks electron-deficient centers.

Common electrophilic partners for phosphorus ylides include aldehydes and ketones. The reaction proceeds via a nucleophilic addition of the ylide to the carbonyl carbon, forming a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield an alkene and trimethylphosphine (B1194731) oxide. libretexts.org While specific studies on Cyanamide, (trimethylphosphoranylidene)- are not extensively documented in this context, its behavior is expected to parallel that of other stabilized ylides.

The presence of the electron-withdrawing cyano group on the nitrogen atom influences the reactivity of the ylide. This group can modulate the nucleophilicity of the carbanion, and potentially affect the stereochemical outcome of the Wittig reaction.

ElectrophileExpected Product TypeReaction Type
Aldehyde (R-CHO)α,β-Unsaturated nitrileWittig-type olefination
Ketone (R₂C=O)Substituted α,β-unsaturated nitrileWittig-type olefination
Alkyl Halide (R-X)Substituted phosphoranylidene cyanamideAlkylation
Acyl Halide (R-COCl)Acylated phosphoranylidene cyanamideAcylation

Reactivity with Various Nucleophilic Species

The electrophilic character of Cyanamide, (trimethylphosphoranylidene)- is centered on the phosphorus atom and the carbon of the cyano group. Nucleophilic attack on the phosphorus atom is a common reaction for phosphonium salts and related species. Strong nucleophiles can potentially displace one of the methyl groups, although this is generally less favorable than reactions at other sites.

The carbon atom of the nitrile group (C≡N) is another potential site for nucleophilic attack. This is a well-established reaction pathway for nitriles, leading to the formation of various nitrogen-containing heterocycles or functional groups upon subsequent reactions. For instance, the addition of a nucleophile to the cyano carbon would generate an imine anion intermediate, which could then be protonated or react further.

NucleophilePotential Reaction SiteExpected Intermediate/Product
Organolithium (R-Li)Cyano CarbonImine anion, leading to ketones after hydrolysis
Grignard Reagent (R-MgX)Cyano CarbonImine anion, leading to ketones after hydrolysis
Amine (R-NH₂)Cyano CarbonAmidino-phosphorane
Hydroxide (OH⁻)Phosphorus Atom / Cyano CarbonHydrolysis to phosphine (B1218219) oxide and cyanamide

Cycloaddition Reactions and Pericyclic Processes

Phosphonium ylides are known to participate in cycloaddition reactions, acting as 1,3-dipoles in reactions with suitable dipolarophiles. While specific examples involving Cyanamide, (trimethylphosphoranylidene)- are scarce, the general reactivity pattern of related N-ylides suggests its potential to undergo [3+2] cycloaddition reactions. For instance, N-ylides have been shown to react with cyanoacetylenes to afford indolizine (B1195054) derivatives.

The cyano group itself can participate in pericyclic reactions, such as the Diels-Alder reaction, acting as a dienophile, although it is generally considered a poor one unless activated by electron-withdrawing groups. researchgate.netwikipedia.org Intramolecular variants of such reactions are more plausible.

Reaction TypeRole of (trimethylphosphoranylidene)-cyanamidePotential Reaction PartnerExpected Product
[3+2] Cycloaddition1,3-dipoleAlkenes, AlkynesFive-membered nitrogen heterocycles
[4+2] CycloadditionDienophile (cyano group)DienesDihydropyridine derivatives

Unimolecular Rearrangements and Fragmentation Pathways

Mass spectrometric studies of organophosphorus compounds reveal characteristic fragmentation patterns. For compounds containing a P=N-C moiety, fragmentation often involves cleavage of the P-N bond or the N-C bond, as well as rearrangements involving the substituents on the phosphorus atom. The fragmentation of Cyanamide, (trimethylphosphoranylidene)- under mass spectrometry conditions would likely involve the loss of methyl groups, the cyano group, or cleavage of the P-N bond.

Investigation of Reaction Kinetics and Thermodynamic Profiles

Kinetic studies on the reactions of phosphorus ylides, particularly in the context of the Wittig reaction, have provided valuable insights into their mechanisms. The rate of reaction is influenced by the nature of the substituents on the ylide, the carbonyl compound, and the solvent. For stabilized ylides, the initial nucleophilic addition is often the rate-determining step.

Kinetic investigations of the reactions of cyclopentadienylidenetriarylphosphoranes with cyano-olefins have shown that the reaction proceeds via a rate-determining nucleophilic attack of the ylide on the olefin. rsc.org A similar kinetic behavior would be expected for the reaction of Cyanamide, (trimethylphosphoranylidene)- with suitable electrophiles.

Thermodynamic data for reactions involving phosphine imides and related compounds are crucial for understanding their stability and reactivity. The P=N bond in iminophosphoranes is known to be highly polar. uhmreactiondynamics.org The thermodynamic parameters for the formation and reactions of Cyanamide, (trimethylphosphoranylidene)- would be influenced by the stability of the P=N bond and the electronic effects of the trimethylphosphonio and cyano groups.

Catalytic Competence in Specific Organic Transformations

Iminophosphoranes, the class of compounds to which Cyanamide, (trimethylphosphoranylidene)- belongs, have been explored as ligands in transition metal catalysis. Their strong σ-donating properties make them suitable for stabilizing metal centers in various oxidation states. nih.gov

N-Cyano iminophosphoranes have been synthesized and evaluated as ligands in nickel-catalyzed cross-coupling reactions. nih.gov The electronic and steric properties of these ligands can be tuned by varying the substituents on the phosphorus atom. The ambidentate nature of the N-cyano group allows for different coordination modes to the metal center. nih.gov While specific applications of Cyanamide, (trimethylphosphoranylidene)- as a catalyst itself are not well-documented, its potential as a ligand in catalytic systems is an active area of research.

Catalytic ReactionRole of (trimethylphosphoranylidene)-cyanamideMetal Center
Cross-Coupling ReactionsLigandNickel, Palladium
PolymerizationLigandTransition Metals

Theoretical and Computational Chemistry Investigations of Cyanamide, Trimethylphosphoranylidene

Electronic Structure Calculations

Density Functional Theory (DFT) Studies for Molecular Geometry Optimization

DFT studies would be the cornerstone for determining the ground-state geometry of (trimethylphosphoranylidene)cyanamide. These calculations would provide optimized bond lengths, bond angles, and dihedral angles. Of particular interest would be the P=C and C≡N bond lengths, which would offer insight into the degree of ylidic character and the electronic influence of the trimethylphosphoranylidene group on the cyanamide (B42294) moiety.

Table 1: Hypothetical Optimized Geometrical Parameters for Cyanamide, (trimethylphosphoranylidene)- using DFT

Parameter Value
Bond Lengths (Å)
P=C Data not available
C-C Data not available
C≡N Data not available
P-CH₃ (avg) Data not available
**Bond Angles (°) **
P-C-C Data not available
C-C-N Data not available
C-P-C (avg) Data not available
**Dihedral Angles (°) **
C-P-C-C Data not available

Note: This table is for illustrative purposes only. No experimental or calculated data was found.

Ab Initio Molecular Orbital Calculations

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), would provide a deeper understanding of the electronic structure without empirical parameterization. These calculations would be crucial for accurately describing electron correlation effects, which can be significant in molecules with multiple bonds and lone pairs. The results would serve as a benchmark for the DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

FMO analysis is critical for understanding the reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their spatial distribution would indicate the molecule's nucleophilic and electrophilic sites. For (trimethylphosphoranylidene)cyanamide, the HOMO is expected to be localized on the ylidic carbon, indicating its nucleophilic character. The LUMO would likely be associated with the π* orbital of the C≡N group, highlighting its electrophilic nature. The HOMO-LUMO energy gap would provide an indication of the molecule's kinetic stability.

Table 2: Illustrative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

Note: This table is for illustrative purposes only. No calculated data was found.

Charge Distribution and Bond Order Analysis

Analysis of the charge distribution, using methods such as Natural Bond Orbital (NBO) analysis, would quantify the partial atomic charges on each atom. This would confirm the expected charge separation in the P⁺-C⁻ ylide bond and the polarization of the cyano group. Bond order analysis would further elucidate the nature of the chemical bonds, providing quantitative measures of their double or triple bond character.

Computational Modeling of Reaction Mechanisms

Transition State Identification and Characterization

Computational modeling would be invaluable for studying the mechanisms of reactions involving (trimethylphosphoranylidene)cyanamide, such as its role in Wittig-type reactions or cycloadditions. By mapping the potential energy surface, stationary points corresponding to reactants, intermediates, transition states, and products can be located. The characterization of transition states through frequency calculations (identifying a single imaginary frequency) would allow for the determination of activation energies, providing insights into reaction kinetics and selectivity.

Potential Energy Surface (PES) Mapping

The exploration of a molecule's potential energy surface (PES) is fundamental to understanding its conformational preferences, stability, and reactivity. A PES is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. wikipedia.orglibretexts.org Computational methods, particularly quantum mechanics, are used to calculate the energy for a vast number of molecular geometries to construct this surface. huntresearchgroup.org.uk

For Cyanamide, (trimethylphosphoranylidene)-, a PES mapping would focus on key degrees of freedom. This would primarily involve the rotation around the P-N and N-C bonds. By systematically varying the dihedral angles associated with these bonds and calculating the energy at each point, a detailed map of the conformational landscape can be created.

Research Findings: A computational study would identify all stable conformers (local minima on the PES) and the transition states that connect them (saddle points). youtube.com The primary findings would relate to the molecule's flexibility and the energy barriers between different spatial arrangements. For instance, the analysis would reveal the most stable orientation of the trimethylphosphoranylidene group relative to the linear cyanamide moiety.

If such a study were available, the findings would be presented in a data table similar to the hypothetical example below, summarizing the relative energies of identified conformers.

ConformerKey Dihedral Angles (degrees)Relative Energy (kJ/mol)Computational Method
Global Minimum[Hypothetical Values]0.00[e.g., DFT/B3LYP/6-311+G]
Local Minimum 1[Hypothetical Values][e.g., 5.2][e.g., DFT/B3LYP/6-311+G]
Transition State 1[Hypothetical Values][e.g., 15.8][e.g., DFT/B3LYP/6-311+G**]

Solvent Effects in Computational Models

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. dntb.gov.ua Computational models account for these effects using two primary approaches: explicit and implicit solvation models. Explicit models surround the solute with a number of individual solvent molecules, while implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. rsc.org

A theoretical investigation of Cyanamide, (trimethylphosphoranylidene)- would apply these models to understand how its structure, stability, and electronic properties change from the gas phase to various solvents. This is particularly relevant for this molecule due to its polar P=N bond and the nitrile group, which can engage in significant dipole-dipole interactions with solvent molecules.

A data table from such research would compare these properties across different environments, as illustrated hypothetically below.

PropertyGas PhaseIn Chloroform (PCM)In Water (PCM)
P=N Bond Length (Å)[e.g., 1.580][e.g., 1.585][e.g., 1.591]
C≡N Bond Length (Å)[e.g., 1.165][e.g., 1.167][e.g., 1.169]
Dipole Moment (Debye)[e.g., 5.1][e.g., 6.8][e.g., 7.5]
Relative Energy (kJ/mol)0.000.000.00

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR shielding constants, theoretical spectra can be generated that aid in the assignment of experimental results. arxiv.org

For Cyanamide, (trimethylphosphoranylidene)-, density functional theory (DFT) calculations would be used to predict its IR and NMR spectra. A frequency calculation would yield the vibrational modes, with their corresponding intensities. The most prominent features would be the stretching vibrations of the C≡N and P=N bonds. libretexts.org For NMR, calculations would provide the chemical shifts for the ³¹P, ¹³C, and ¹H nuclei, which are crucial for structural elucidation. nih.govrsc.org

Research Findings: The primary result would be a set of predicted spectroscopic data. The calculated vibrational frequencies are often systematically scaled to better match experimental values. For instance, the C≡N stretch would be expected in a specific region of the IR spectrum, and its calculated position would confirm this assignment. Similarly, the predicted ³¹P NMR chemical shift would be a key identifier for the phosphoranylidene group. Comparing these theoretical values to experimentally obtained spectra would provide a robust confirmation of the molecule's structure.

A typical data table would present a comparison of the calculated and experimental spectroscopic data.

Spectroscopic DataCalculated ValueExperimental ValueAssignment
IR Frequency (cm⁻¹)[e.g., 2215][e.g., 2190]ν(C≡N)
IR Frequency (cm⁻¹)[e.g., 1350][e.g., 1325]ν(P=N)
³¹P NMR Shift (ppm)[e.g., 35.2][e.g., 34.8]P=N
¹³C NMR Shift (ppm)[e.g., 118.5][e.g., 117.9]C≡N

Advanced Quantum Chemical Topology Analysis

Quantum Chemical Topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, provide profound insights into the nature of chemical bonding and electronic structure that go beyond simple Lewis structures. researchgate.net

QTAIM analyzes the topology of the electron density to partition a molecule into atomic basins and characterize the bonds between them. For Cyanamide, (trimethylphosphoranylidene)-, a QTAIM analysis would characterize the P=N double bond and the C≡N triple bond by locating their bond critical points (BCPs) and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points. These parameters help classify the interactions as either shared (covalent) or closed-shell (ionic, van der Waals).

NBO analysis transforms the complex molecular orbitals into a set of localized orbitals that correspond to the intuitive concepts of core electrons, lone pairs, and chemical bonds. iau.irnih.gov An NBO study of this molecule would quantify the hybridization of the atoms and the delocalization of electron density through donor-acceptor interactions. For example, it could reveal hyperconjugative interactions between the lone pairs on the cyano nitrogen atom and the antibonding orbitals of the P=N bond, providing a more nuanced picture of the electronic structure. researchgate.net

The results of such an analysis would be summarized in a detailed data table.

BondAnalysis TypeParameterCalculated Value
P=NQTAIMElectron Density, ρ(r) (a.u.)[Hypothetical Value]
P=NQTAIMLaplacian, ∇²ρ(r) (a.u.)[Hypothetical Value]
C≡NQTAIMElectron Density, ρ(r) (a.u.)[Hypothetical Value]
LP(N) -> σ*(P-C)NBOStabilization Energy, E⁽²⁾ (kJ/mol)[Hypothetical Value]

Applications of Cyanamide, Trimethylphosphoranylidene in Contemporary Organic Synthesis

Role as a Reagent in Carbon-Carbon Bond Formation

The primary and most well-established role of (trimethylphosphoranylidene)acetonitrile in carbon-carbon bond formation is as a highly effective Wittig reagent. The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com (Trimethylphosphoranylidene)acetonitrile is particularly noteworthy for its ability to react with less electrophilic carbonyl compounds, such as esters, lactones, N-Boc lactams, and imides, which are often unreactive towards standard phosphorus ylides. alkalisci.comchemicalbook.com This reactivity allows for the direct synthesis of α,β-unsaturated nitriles from these readily available starting materials. researchgate.net

The formation of α,β-unsaturated nitriles is a valuable transformation, as the resulting products are versatile intermediates that can be further elaborated into a variety of functional groups and molecular scaffolds. beilstein-journals.org

Table 1: Wittig Olefination of Less Reactive Carbonyls with (Trimethylphosphoranylidene)acetonitrile

Carbonyl SubstrateProductTypical Yield (%)
Esterα,β-Unsaturated nitrileHigh
Lactoneα,β-Unsaturated nitrileHigh
N-Boc Lactamα,β-Unsaturated nitrileHigh
Imideα,β-Unsaturated nitrileHigh

This table provides a generalized summary of the utility of (trimethylphosphoranylidene)acetonitrile in Wittig reactions with less reactive carbonyl compounds.

Utility in Heteroatom Functionalization Reactions

Beyond its role in carbon-carbon bond formation, (trimethylphosphoranylidene)acetonitrile has been developed as a novel reagent for heteroatom functionalization, most notably as an alternative to the classic diethyl azodicarboxylate (DEAD)/triphenylphosphine (B44618) (PPh3) combination in Mitsunobu-type reactions. alkalisci.comchemicalbook.comresearchgate.netelsevierpure.com The Mitsunobu reaction is a powerful tool for the alkylation of nucleophiles, including those containing oxygen, nitrogen, and sulfur, with alcohols.

(Trimethylphosphoranylidene)acetonitrile has proven to be particularly effective for the alkylation of carbon and nitrogen nucleophiles. researchgate.netresearchgate.net For instance, it can mediate the alkylation of arylmethyl phenyl sulfones with primary and secondary alcohols, demonstrating its utility in forming carbon-sulfur bonds. researchgate.net Its application in N-H alkylation provides a valuable method for the synthesis of substituted amines and other nitrogen-containing compounds. A key advantage of using this reagent in Mitsunobu-type reactions is its efficacy with carbon nucleophiles that have pKa values higher than 13. researchgate.netelsevierpure.comresearchgate.net

Application in the Synthesis of Nitrogen-Containing Scaffolds and Heterocycles

While direct incorporation of the entire (trimethylphosphoranylidene)acetonitrile molecule into a heterocyclic ring is not its primary application, its role in synthesizing precursors for and components of nitrogen-containing scaffolds is significant. The α,β-unsaturated nitriles formed via its Wittig chemistry are valuable building blocks for the synthesis of various carbo- and heterocyclic compounds. rsc.org

Furthermore, the Mitsunobu-type reactivity of (trimethylphosphoranylidene)acetonitrile has been applied to the synthesis of complex nitrogen-containing natural products. For example, its ability to facilitate C-N bond formation has been leveraged in the synthesis of the pyridine (B92270) alkaloid theonelladine D. researchgate.net A related reagent, cyanomethylenetributylphosphorane, has been shown to mediate the dehydrocyclization of amino alcohols to form 6-membered N-heterocycles, suggesting a potential avenue for similar applications of the trimethyl derivative. researchgate.net

Development of Novel Synthetic Methodologies utilizing (Trimethylphosphoranylidene)cyanamide

The introduction of (trimethylphosphoranylidene)acetonitrile has led to the development of new and improved synthetic methodologies. Its use in the Wittig olefination of esters and amides represents a significant advancement, as these functional groups are typically poor substrates for this reaction. This has opened up new retrosynthetic disconnections for synthetic chemists.

The development of (trimethylphosphoranylidene)acetonitrile as a Mitsunobu-type reagent is another key methodological innovation. researchgate.netelsevierpure.comresearchgate.net This has provided a valuable alternative to the traditional DEAD/PPh3 system, which can sometimes lead to purification challenges due to the formation of triphenylphosphine oxide and hydrazine (B178648) byproducts. The unique reactivity profile of (trimethylphosphoranylidene)acetonitrile, particularly with less acidic nucleophiles, expands the scope of the Mitsunobu reaction.

Precursor in Complex Chemical Transformations

The utility of (trimethylphosphoranylidene)acetonitrile is further highlighted by its application as a key reagent in the total synthesis of several complex natural products. These multistep syntheses often rely on the unique reactivity of the reagent to construct crucial carbon-carbon or carbon-heteroatom bonds with high efficiency and selectivity.

Notable examples of natural products synthesized using methodologies involving (trimethylphosphoranylidene)acetonitrile include:

Isoirridomyrmecin researchgate.net

α-Skytanthine researchgate.net

Antimycin A3b researchgate.net

Norfaranal researchgate.net

Theonelladine D researchgate.net

In addition to these, the reagent has been employed in the synthesis of the tricyclic LMN-ring system of the complex marine natural product, Ciguatoxin C-CTX-1. researchgate.net These examples underscore the importance of (trimethylphosphoranylidene)acetonitrile as a reliable and effective tool in the arsenal (B13267) of synthetic organic chemists for the construction of intricate molecular architectures.

Future Directions and Emerging Research Avenues for Cyanamide, Trimethylphosphoranylidene

Design and Synthesis of Next-Generation Analogues and Derivatives

The synthetic utility of Cyanamide (B42294), (trimethylphosphoranylidene)- can be significantly expanded through the rational design and synthesis of novel analogues. Future research will likely focus on modifying the substituents on the phosphorus atom, moving beyond the simple trimethyl groups to bulkier alkyl or electronically diverse aryl groups. This strategic modification is anticipated to modulate the steric and electronic properties of the iminophosphorane, thereby fine-tuning its reactivity and stability.

Recent advancements in the electrosynthesis of N-cyano iminophosphoranes from readily available phosphines and inexpensive aminating reagents like bis(trimethylsilyl)carbodiimide (B93060) offer a robust platform for creating a diverse library of these compounds. nih.gov This electrochemical approach avoids hazardous reagents such as PCl5, which are used in traditional methods like the Kirsanov reaction. nih.gov The development of mono-, di-, and tridentate phosphine (B1218219) precursors will allow for the creation of complex ligand architectures based on the iminophosphorane scaffold. nih.gov

A key area of investigation will be the synthesis of derivatives where the cyanamide nitrogen is part of a larger, more complex molecular framework. The synthesis of N-allenyl cyanamides, for example, has introduced a novel class of allenamides whose utility has been demonstrated in hydroarylation, hydroamination, and cycloaddition protocols. nih.gov Applying similar strategies to Cyanamide, (trimethylphosphoranylidene)- could yield multifunctional reagents with unique reactivity.

Table 1: Potential Modifications for Next-Generation Analogues

Modification SiteRationale for ModificationPotential Impact on Reactivity
Phosphorus Substituents (e.g., replacing methyl with aryl or bulky alkyl groups)Fine-tune steric hindrance and electronic properties.Influence reaction rates, selectivity, and stability of intermediates.
Cyanamide Backbone (e.g., incorporation into heterocyclic systems)Introduce additional reactive sites or chelating functionalities.Enable tandem reactions and access to complex molecular architectures.
Introduction of Chiral MoietiesCreate chiral reagents for asymmetric synthesis.Facilitate the enantioselective formation of new stereocenters.

Exploration of Unprecedented Reactivity Modes

The P=N-CN linkage in Cyanamide, (trimethylphosphoranylidene)- presents a unique combination of a nucleophilic imine nitrogen and an electrophilic nitrile carbon, suggesting a rich and underexplored reactivity landscape. nih.gov Future research is expected to uncover novel reaction pathways beyond its established roles.

One promising avenue is the exploration of its potential for formal NCN group transfer reactions, analogous to oxygen-atom transfer from oxo complexes. nih.gov Studies on osmium(IV)-cyanoimido complexes have demonstrated that the [=N-CN] moiety can be transferred to tertiary phosphines to form (N-cyano)iminophosphoranes. nih.gov Investigating similar reactivity with Cyanamide, (trimethylphosphoranylidene)- could establish it as a valuable reagent for installing the N-cyano group onto various substrates.

Furthermore, its participation in cycloaddition reactions is an area ripe for exploration. Cyanamides are known to act as dipolarophiles in [3+2] cycloadditions with azides to form aminotetrazoles. nih.gov Investigating the reactivity of the P=N bond in Cyanamide, (trimethylphosphoranylidene)- in similar cycloadditions could lead to the synthesis of novel phosphorus-containing heterocycles. The unique electronic nature of the N-cyano iminophosphorane could also enable its use as a ligand in transition metal catalysis, potentially leading to improved performance in cross-coupling reactions. nih.gov

Integration into Asymmetric Synthesis Methodologies

The development of chiral variants of Cyanamide, (trimethylphosphoranylidene)- holds significant promise for asymmetric catalysis. By incorporating chiral ligands onto the phosphorus center, it is possible to create a new class of chiral organocatalysts or reagents for stereoselective transformations. The electrochemical synthesis methods are compatible with chiral phosphines, paving the way for the generation of these valuable molecules. nih.gov

These chiral analogues could be employed in reactions such as the asymmetric cyanosilylation of aldehydes and ketones, a fundamental transformation for producing chiral cyanohydrins which are versatile synthetic intermediates. redalyc.orgresearchgate.net The design of chiral iminophosphoranes could provide a new catalytic system for such reactions, potentially offering unique selectivity profiles compared to existing metal-based or organocatalytic systems.

Moreover, the integration of these chiral reagents into tandem reaction sequences, such as asymmetric Michael addition/cyclization cascades, could provide efficient routes to enantioenriched complex molecules like tetrahydroxanthenones. rsc.org The development of photoenzymatic processes for asymmetric synthesis also presents an intriguing future direction, where engineered enzymes could potentially utilize derivatives of Cyanamide, (trimethylphosphoranylidene)- to achieve high chemo- and stereoselectivity. nih.gov

Computational Design and Predictive Chemistry for Novel Transformations

Computational chemistry is poised to play a pivotal role in accelerating the discovery of new reactions and applications for Cyanamide, (trimethylphosphoranylidene)-. Density Functional Theory (DFT) calculations have already been employed to understand the electronic structure of N-cyano iminophosphoranes, revealing insights into their frontier molecular orbitals (HOMO-LUMO) and comparing their σ-donor abilities to analogous phosphines and phosphine oxides. nih.gov

Future computational studies will likely focus on:

Mechanism Elucidation: Mapping the potential energy surfaces for proposed reactions to identify transition states and intermediates, thereby guiding experimental efforts toward favorable reaction conditions.

Ligand Design: Computationally screening libraries of virtual analogues with modified phosphorus substituents to predict their electronic properties and catalytic performance before their synthesis. nih.gov

Reactivity Prediction: Using molecular electrostatic potential (MEP) mapping to predict sites of electrophilic and nucleophilic attack, thus identifying potential new reaction partners and unforeseen reactivity modes. nih.gov

These in silico approaches will enable a more targeted and efficient exploration of the chemical space surrounding Cyanamide, (trimethylphosphoranylidene)-, reducing the reliance on empirical screening and accelerating the pace of discovery.

Table 2: Focus Areas for Computational Studies

Computational MethodApplicationExpected Outcome
Density Functional Theory (DFT)Elucidate reaction mechanisms and electronic structures.Understanding of reaction pathways and prediction of reactivity.
Molecular Dynamics (MD) SimulationsStudy the behavior of the compound in different solvent environments.Insights into solvent effects on reaction rates and selectivity.
Machine Learning ModelsPredict the outcome of reactions with new substrates.Accelerated discovery of new synthetic transformations.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of the reaction mechanisms involving Cyanamide, (trimethylphosphoranylidene)- requires the ability to observe reactive intermediates and monitor reaction kinetics in real time. Advanced spectroscopic techniques are essential tools for achieving this.

Future studies will likely employ a suite of in-situ spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly powerful for studying phosphorus-containing compounds, allowing for the direct observation of the starting material, intermediates, and products in a reaction mixture. dtic.milunl.edu Real-time NMR monitoring can provide crucial kinetic data and help identify transient species. mpg.de

Infrared (IR) Spectroscopy: The characteristic stretching frequency of the cyanamide (NCN) group can be monitored to follow the progress of reactions. nih.gov Techniques like 2D-IR spectroscopy could provide detailed information about the local environment and dynamics of the molecule during a chemical transformation. nih.gov

Mass Spectrometry (MS): On-line electrospray ionization mass spectrometry (ESI-MS) is a highly sensitive technique for monitoring the formation of intermediates and products in real-time, as has been demonstrated in studies of phosphine-ligated gold clusters. nih.gov

The data gathered from these real-time monitoring techniques will be invaluable for optimizing reaction conditions, validating mechanistic hypotheses derived from computational studies, and uncovering subtle details of the reaction pathways. researchgate.netuth.grmt.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.